molecular formula C23H13NO2 B3825573 2,6-bis(3-ethynylphenoxy)benzonitrile

2,6-bis(3-ethynylphenoxy)benzonitrile

Cat. No.: B3825573
M. Wt: 335.4 g/mol
InChI Key: XJCBATFCWIHREC-UHFFFAOYSA-N
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Description

2,6-bis(3-ethynylphenoxy)benzonitrile is an organic compound characterized by the presence of ethynyl groups attached to phenoxy rings, which are further connected to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(3-ethynylphenoxy)benzonitrile typically involves the reaction of 2,6-dihydroxybenzonitrile with 3-ethynylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through nucleophilic substitution reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,6-bis(3-ethynylphenoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-bis(3-ethynylphenoxy)benzonitrile has several applications in scientific research:

    Materials Science: Used in the synthesis of advanced polymers and materials with unique electronic properties.

    Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its conductive properties.

    Chemistry: Serves as a building block for the synthesis of more complex organic molecules.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of 2,6-bis(3-ethynylphenoxy)benzonitrile involves its interaction with specific molecular targets. The ethynyl groups can participate in π-π interactions with aromatic systems, while the nitrile group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s behavior in various environments, including biological systems and electronic devices .

Comparison with Similar Compounds

Similar Compounds

    2,6-bis(3-aminophenoxy)benzonitrile: Similar structure but with amino groups instead of ethynyl groups.

    2,6-bis(4-carboxyphenoxy)benzonitrile: Contains carboxylic acid groups instead of ethynyl groups.

    2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile: Features carbazole groups, used in OLEDs.

Uniqueness

2,6-bis(3-ethynylphenoxy)benzonitrile is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced materials .

Properties

IUPAC Name

2,6-bis(3-ethynylphenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13NO2/c1-3-17-8-5-10-19(14-17)25-22-12-7-13-23(21(22)16-24)26-20-11-6-9-18(4-2)15-20/h1-2,5-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCBATFCWIHREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)OC2=C(C(=CC=C2)OC3=CC=CC(=C3)C#C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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